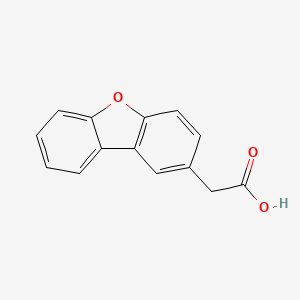

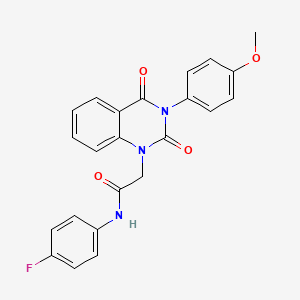

![molecular formula C13H13ClN2O2S B2408804 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide CAS No. 928001-88-1](/img/structure/B2408804.png)

4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide is a chemical compound with the molecular formula C13H13ClN2O2S and a molecular weight of 296.77 . It is used for research purposes .

Synthesis Analysis

The synthesis of sulfonamides, such as this compound, typically involves the reaction of sulfonyl chlorides with an amine . A base like pyridine is usually added to absorb the HCl generated during the reaction .Molecular Structure Analysis

The molecular structure of this compound consists of a sulfonyl group (O=S=O) connected to an amine group (-NH2) . The compound has a predicted melting point of 188.04°C, a predicted boiling point of 495.5°C at 760 mmHg, and a predicted density of 1.4 g/cm3 .Chemical Reactions Analysis

Sulfonamides, including this compound, are relatively unreactive due to the rigidity of the functional group . They can undergo a variety of acid-base reactions, with the N-H bond being deprotonatable .Physical And Chemical Properties Analysis

The compound has a predicted melting point of 188.04°C, a predicted boiling point of 495.5°C at 760 mmHg, and a predicted density of 1.4 g/cm3 . Its refractive index is predicted to be n20D 1.64 . The predicted pKa values are 12.08 and 2.13 .Aplicaciones Científicas De Investigación

Molecular Interactions and Crystal Structure

4-Amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide has been extensively studied for its molecular interactions in crystals and solutions. Research includes the analysis of its crystal structure, thermodynamic functions of sublimation, solubility in water and n-octanol, and thermodynamic functions of solubility and solvation processes. This compound's transfer processes from water to n-octanol have been analyzed to establish the main driving forces (Perlovich et al., 2008).

Synthesis and Characterization of Derivatives

There is considerable research into synthesizing and characterizing various derivatives of this compound. Studies have focused on elucidating structures through techniques like NMR, UV–VIS, and IR spectroscopy, and X-ray diffraction analysis. These studies provide insights into the conformation and interactions of these derivatives (Subashini et al., 2009).

Antimicrobial Applications

The compound and its derivatives have been explored for antimicrobial applications. Transition metal complexes of this compound have been synthesized and tested for antibacterial and antifungal activities. These studies contribute to the field of pharmaceutical and medical chemistry, particularly in developing new antimicrobial agents (Pervaiz et al., 2020).

Computational Docking Studies

Computational docking studies of novel sulfonamide derivatives, including this compound, have been conducted to estimate their binding energy against bacterial receptors. These studies are crucial for understanding the potential antibacterial activities of these compounds and developing new pharmaceuticals (Saleem et al., 2018).

Photodegradation Studies

Investigations into the photodegradation of compounds structurally similar to this compound have been conducted. These studies are significant for understanding the environmental impact and degradation pathways of such compounds (Herrmann et al., 1985).

Mecanismo De Acción

Target of Action

The primary target of 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, which is essential for bacterial DNA growth and cell division .

Mode of Action

This compound acts by inhibiting and replacing PABA (para-aminobenzoic acid) in the enzyme dihydropteroate synthetase . This interference prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division .

Biochemical Pathways

The compound affects the folate synthesis pathway in bacteria. By inhibiting dihydropteroate synthetase, it prevents the formation of dihydrofolate and tetrahydrofolate . These molecules are essential for the synthesis of nucleic acids, so their absence leads to a lack of nutrition for the bacteria, stopping their growth, development, and reproduction .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and reproduction . By interfering with the synthesis of nucleic acids required by pathogenic microorganisms, the bacteria lack nutrition and stop their growth, development, and reproduction . It has an inhibitory effect on various bacteria, including hemolytic streptococcus, staphylococcus, and meningococcus .

Propiedades

IUPAC Name |

4-amino-N-[(4-chlorophenyl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2S/c14-11-3-1-10(2-4-11)9-16-19(17,18)13-7-5-12(15)6-8-13/h1-8,16H,9,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVGTNYFDHQAOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7-Tetrahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride](/img/structure/B2408723.png)

![2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2408726.png)

![4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride](/img/structure/B2408729.png)

![N-[4-[[2-(Dimethylamino)acetyl]amino]phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2408730.png)

![4-[2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2408732.png)

![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2408740.png)

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2408743.png)